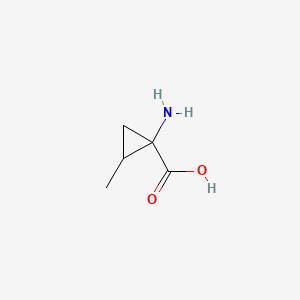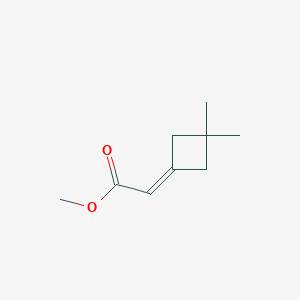
2-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine is an organic compound that features a piperidine ring substituted with a 2,6-dichlorophenylsulfanylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine typically involves the reaction of 2,6-dichlorobenzyl chloride with piperidine in the presence of a base. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane. The base, often sodium or potassium carbonate, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, phase transfer catalysts might be employed to improve reaction efficiency and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the piperidine ring or the phenylsulfanyl group.
Substitution: The chlorines on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified piperidine derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine is not fully understood but is believed to involve interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dichlorophenylsulfanylmethyl-pyrrolidine
- 2,6-Dichlorophenylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
Uniqueness
2-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine is unique due to its specific substitution pattern and the presence of both a piperidine ring and a dichlorophenylsulfanylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H15Cl2NS |
|---|---|
Poids moléculaire |
276.2 g/mol |
Nom IUPAC |
2-[(2,6-dichlorophenyl)sulfanylmethyl]piperidine |
InChI |
InChI=1S/C12H15Cl2NS/c13-10-5-3-6-11(14)12(10)16-8-9-4-1-2-7-15-9/h3,5-6,9,15H,1-2,4,7-8H2 |
Clé InChI |
FBRUBIJXXVADMG-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)CSC2=C(C=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13241694.png)
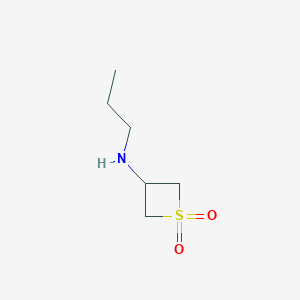


![4-Chloro-2-{[(3-hydroxybutyl)amino]methyl}phenol](/img/structure/B13241730.png)

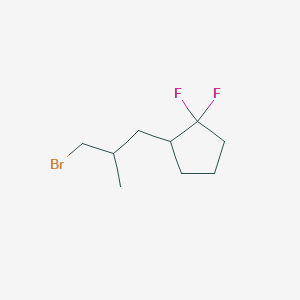
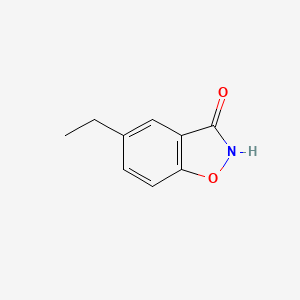

![1-[1-(Propan-2-yl)-1H-imidazol-5-yl]cyclopropan-1-amine](/img/structure/B13241751.png)


